

# Isolappaol C CAS number and molecular weight

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## Compound of Interest

Compound Name: *Isolappaol C*

Cat. No.: *B12301787*

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## In-Depth Technical Guide: Isolappaol C

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Isolappaol C** is a lignan compound with demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization. Notably, **Isolappaol C** has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, suggesting its potential as a modulator of inflammatory pathways. This document serves as a resource for researchers in pharmacology and drug discovery investigating novel anti-inflammatory agents.

### Chemical and Physical Properties

**Isolappaol C** is a natural product classified as a lignan.<sup>[1]</sup> It has been isolated from the seeds of *Arctium lappa* (burdock) and the roots of *Gymnadenia conopsea*. The fundamental physicochemical properties of **Isolappaol C** are summarized in the table below.

Property	Value	Source
CAS Number	929905-15-7	ChemFaces[2], ChemicalBook[3]
Molecular Formula	C30H34O10	ChemFaces[2], ChemicalBook[3]
Molecular Weight	554.59 g/mol	ChemicalBook[3]
Physical Description	Powder	ChemFaces[2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[2]

## Biological Activity: Anti-inflammatory Effects

The primary reported biological activity of **Isolappaol C** is its anti-inflammatory potential.[1] Research has focused on its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. When overproduced by inducible nitric oxide synthase (iNOS) in macrophages, NO contributes to the pathophysiology of various inflammatory diseases.

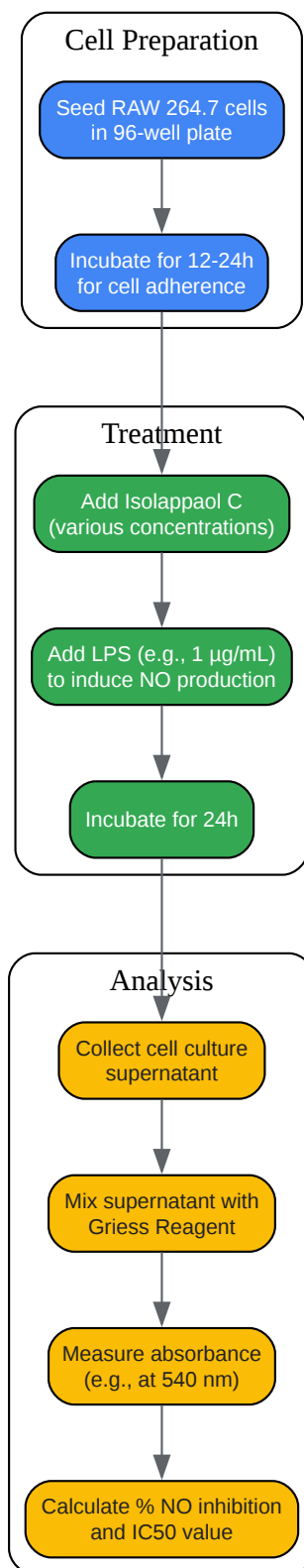
While specific quantitative data for **Isolappaol C**'s inhibitory activity is not widely published, studies on lignans isolated from *Arctium lappa* seeds have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.[4] For context, related lignans from the same source, such as lappaol F and diarctigenin, have been shown to strongly inhibit NO production. The investigation into the precise efficacy and dose-response of **Isolappaol C** is an area for further research.

## Experimental Protocols

The evaluation of the anti-inflammatory activity of **Isolappaol C** and related compounds typically involves in vitro cell-based assays. A standard experimental workflow for assessing the inhibition of nitric oxide production is detailed below.

## General Experimental Workflow for Nitric Oxide (NO) Inhibition Assay

This protocol outlines the general steps to quantify the effect of a test compound, such as **Isolappaol C**, on NO production in macrophage cells stimulated with lipopolysaccharide (LPS).



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*Workflow for Nitric Oxide Inhibition Assay.*

## Detailed Methodology

- **Cell Culture:** Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately  $1.5 \times 10^5$  cells/well and allowed to adhere for 12 to 24 hours.
- **Compound and LPS Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Isolappaol C**. Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is treated with LPS only.
- **Incubation:** The cells are incubated for 24 hours.
- **Nitrite Quantification (Griess Assay):** The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed.
- **Absorbance Measurement:** After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured with a microplate reader, typically at a wavelength of 540 nm.
- **Data Analysis:** The percentage of NO production inhibition is calculated relative to the LPS-only control. The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of NO production, can then be determined from a dose-response curve.

## Signaling Pathways

While the direct molecular targets and signaling pathways modulated by **Isolappaol C** have not been definitively elucidated, the inhibition of NO production in LPS-stimulated macrophages

suggests a potential interaction with the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

## Hypothesized Signaling Pathway for Anti-inflammatory Action

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the NF- $\kappa$ B transcription factor. Activated NF- $\kappa$ B translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that **Isolappaol C** may exert its anti-inflammatory effect by interfering with one or more steps in this pathway, ultimately leading to reduced iNOS expression and NO production. Other lignans from *Arctium lappa*, such as arctigenin, have been shown to inhibit the NF- $\kappa$ B pathway.<sup>[2]</sup>

*Hypothesized LPS-induced NF- $\kappa$ B signaling pathway.*

## Conclusion and Future Directions

**Isolappaol C** is a lignan with promising anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide production in vitro. This technical guide provides foundational information for researchers interested in this compound. Future research should focus on:

- **Quantitative Efficacy:** Determining the precise IC<sub>50</sub> value of **Isolappaol C** for NO inhibition and other inflammatory markers.
- **Mechanism of Action:** Elucidating the specific molecular targets and confirming the modulation of the NF- $\kappa$ B pathway or other relevant signaling cascades (e.g., MAPK pathways).
- **In Vivo Studies:** Evaluating the anti-inflammatory effects of **Isolappaol C** in animal models of inflammatory diseases.
- **Structure-Activity Relationship:** Synthesizing and testing analogues of **Isolappaol C** to optimize its biological activity and pharmacokinetic properties.

The continued investigation of **Isolappaol C** and related lignans may lead to the development of novel therapeutic agents for the treatment of inflammatory disorders.

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